N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
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Overview
Description
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a glycinamide moiety through a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide typically involves the reaction of N-methylglycinamide with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted in acidic or basic media.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridin-3-ylmethyl)glycinamide
- N-methyl-N-(pyridin-4-ylmethyl)glycinamide
- N-methyl-N-(quinolin-2-ylmethyl)glycinamide
Uniqueness
N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapeutic agents.
Properties
IUPAC Name |
2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-7-9(13)12-6-8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJUHTPNAXYQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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